Kinetic Selectivity: BRD6688 Exhibits 6-Fold Extended Residence Time on HDAC2 vs HDAC1, Outperforming Closest Analog BRD4884
BRD6688 demonstrates a 6-fold longer residence half-life on HDAC2 (381 ± 28 min) compared to HDAC1 (65 ± 12 min), measured via SPR competition assays [1]. In contrast, the structurally related analog BRD4884 exhibits a 7-fold residence time bias (HDAC2 T₁/₂ = 143 min; HDAC1 T₁/₂ = 20 min) , but BRD6688 achieves an absolute HDAC2 residence time that is 2.7-fold longer than BRD4884's (381 min vs 143 min) [1]. Importantly, the kinetically selective binding profile of BRD6688 translates to sustained HDAC2 target engagement: simulated brain target occupancy modeling shows BRD6688 maintains >50% HDAC2 engagement for several hours, whereas BRD4884 never exceeds 10% HDAC2 engagement under identical conditions [1].
| Evidence Dimension | HDAC2 residence half-life (T₁/₂) |
|---|---|
| Target Compound Data | 381 ± 28 min (HDAC2); 65 ± 12 min (HDAC1) |
| Comparator Or Baseline | BRD4884: 143 min (HDAC2); 20 min (HDAC1) |
| Quantified Difference | BRD6688 HDAC2 T₁/₂ is 2.7× longer than BRD4884; BRD6688 HDAC2/HDAC1 T₁/₂ ratio = 5.9×; BRD4884 HDAC2/HDAC1 T₁/₂ ratio = 7.2× |
| Conditions | SPR competition assay; recombinant human HDAC1/HDAC2 proteins; 25°C |
Why This Matters
For neuroscience applications requiring sustained HDAC2 inhibition over extended time courses (e.g., chronic dosing studies, behavioral assays spanning hours), BRD6688's absolute residence time advantage directly predicts superior pharmacodynamic durability compared to BRD4884.
- [1] Wagner, F. F., Zhang, Y.-L., Fass, D. M., et al. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers. Chem. Sci. 2015, 6(1), 804–815. (Table 3, ESI Table 2) View Source
